Methyl N-(2,3-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
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Overview
Description
Methyl 2-(2,3-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetate is an organic compound with a complex structure that includes aromatic rings, sulfonyl groups, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(2,3-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate typically involves multi-step organic reactions. One common route includes the sulfonylation of aniline derivatives followed by esterification. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,3-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Methyl 2-(2,3-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Researchers explore its potential as a drug candidate or as a component in drug delivery systems.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which Methyl N-(2,3-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetate
- 2-[(4-Methylphenyl)phenylmethoxy]-N,N-dimethylethanamine hydrochloride
Uniqueness
Methyl 2-(2,3-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of aromatic rings, sulfonyl groups, and ester functionalities makes it versatile for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
methyl 2-(2,3-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-13-8-10-16(11-9-13)24(21,22)19(12-18(20)23-4)17-7-5-6-14(2)15(17)3/h5-11H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVWFXYFNKHZFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC=CC(=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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